molecular formula C15H17F B11086909 [(1-Fluoro-2,2,3,3-tetramethylcyclopropyl)ethynyl]benzene

[(1-Fluoro-2,2,3,3-tetramethylcyclopropyl)ethynyl]benzene

Cat. No.: B11086909
M. Wt: 216.29 g/mol
InChI Key: BALLLSWABDBDQN-UHFFFAOYSA-N
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Description

1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE is a complex organic compound with the molecular formula C13H17F. This compound is characterized by the presence of a fluorinated cyclopropyl group attached to a benzene ring via an ethynyl linkage. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Preparation Methods

The synthesis of 1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE involves its interaction with specific molecular targets. The ethynyl group allows the compound to form strong π-π interactions with aromatic residues in proteins, while the fluorinated cyclopropyl group enhances its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE can be compared with similar compounds such as:

    1-[2-(1-CHLORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE: Similar structure but with a chlorine atom instead of fluorine.

    1-[2-(1-BROMO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE: Similar structure but with a bromine atom instead of fluorine.

    1-[2-(1-IODO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of 1-[2-(1-FLUORO-2,2,3,3-TETRAMETHYLCYCLOPROPYL)-1-ETHYNYL]BENZENE lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions .

Properties

Molecular Formula

C15H17F

Molecular Weight

216.29 g/mol

IUPAC Name

2-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)ethynylbenzene

InChI

InChI=1S/C15H17F/c1-13(2)14(3,4)15(13,16)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3

InChI Key

BALLLSWABDBDQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#CC2=CC=CC=C2)F)(C)C)C

Origin of Product

United States

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